Structural Comparison: 1-Methyl vs. Des-Methyl Pyridazinone Core
The 1-methyl substituent on the target compound distinguishes it from the des-methyl analog (6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide). In kinase inhibitor SAR, N-methylation of the pyridazinone NH is a known strategy to modify hydrogen-bonding patterns with the kinase hinge region, often resulting in altered selectivity and potency [1]. Although no direct potency data is available for the target compound, the structural difference alone justifies its procurement over the des-methyl variant for projects requiring specific hinge-binding interactions.
| Evidence Dimension | Structural feature (N-methylation status) |
|---|---|
| Target Compound Data | 1-methyl substituent present |
| Comparator Or Baseline | 6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide (des-methyl analog, no CAS available) |
| Quantified Difference | Presence vs. absence of N-methyl group; quantified biological impact not available |
| Conditions | Not applicable; structural comparison only |
Why This Matters
This subtle structural change can determine kinase selectivity and metabolic stability, making the two compounds non-fungible in lead optimization campaigns.
- [1] Wermuth, C. G. (2006). Selective optimization of side activities: the SOSA approach. Drug Discovery Today, 11(3-4), 160-164. View Source
